molecular formula C17H21NO3S B2463981 N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 2034256-37-4

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2463981
CAS No.: 2034256-37-4
M. Wt: 319.42
InChI Key: ZDJLPYWBPVBZNI-UHFFFAOYSA-N
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Description

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide is a synthetic organic compound that features a thiophene ring, a hydroxyethyl group, and an o-tolyloxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, the hydroxyethyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Introduction of the o-Tolyloxyacetamide Moiety: This step may involve the reaction of the thiophene derivative with o-tolyloxyacetic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield, purity, and cost-effectiveness. This might involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The amide group can be reduced to an amine using reducing agents like LiAlH4.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4.

    Reduction: LiAlH4, NaBH4.

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate or as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide would depend on its specific application. For instance:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to a therapeutic effect.

    Material Science: It may exhibit unique electronic or optical properties due to its molecular structure, making it useful in the development of advanced materials.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide: can be compared with other thiophene derivatives or acetamide compounds, such as:

Uniqueness

    Structural Features: The presence of both a hydroxyethyl group and an o-tolyloxyacetamide moiety makes this compound unique compared to simpler thiophene derivatives.

    Its unique structure may confer specific biological or material properties that are not present in similar compounds.

Properties

IUPAC Name

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-12-5-3-4-6-15(12)21-11-17(20)18-10-9-14-7-8-16(22-14)13(2)19/h3-8,13,19H,9-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJLPYWBPVBZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCC2=CC=C(S2)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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